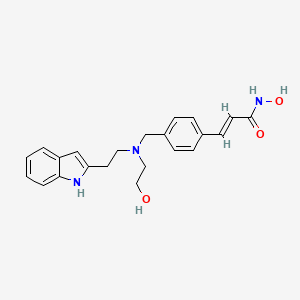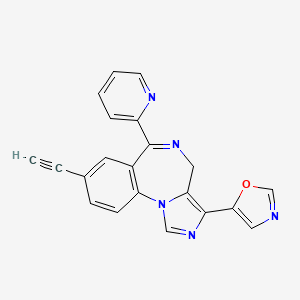
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LAQ 824 is a histone deacetylase inhibitor.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Antitumor Activity : This compound class has been explored as inhibitors of human histone deacetylase (HDAC), showing significant potential in antitumor activity. For example, one specific compound (NVP-LAQ824) exhibited significant activity in colon and lung tumor models and entered clinical trials due to its high maximum tolerated dose and low gross toxicity (Remiszewski et al., 2003).
Synthesis of Novel Organic Compounds : Research on the synthesis and structure of related compounds, such as 4-hydroxy-N-isopropyltryptamine and its precursors, has been conducted. These studies are crucial for understanding the structural aspects and potential applications of these compounds in various fields (Laban et al., 2023).
Natural Product Isolation and Characterization : This compound class is also found in natural sources, such as in the stems of Capsicum annuum. The isolation and characterization of such compounds contribute to the understanding of natural product chemistry and potential therapeutic uses (Chen, Yeh, & Yang, 2011).
Anticancer Applications in Organometallic Chemistry : The combination of metal-based drugs with organic agents, such as those in this compound class, has shown promising anticancer properties. This approach offers a new dimension in cancer treatment and drug design (Pǎunescu et al., 2016).
Antifungal Activity of Triazolylindole Derivatives : The synthesis and evaluation of triazolylindole derivatives related to this compound have demonstrated antifungal activity, indicating potential applications in pharmaceuticals and agrichemicals (Singh & Vedi, 2014).
Alpha-Glucosidase Inhibition : Certain derivatives have shown inhibitory activity against alpha-glucosidase, suggesting potential applications in the treatment of diabetes or as part of antidiabetic therapy (Anis et al., 2002).
HDAC Inhibitors for Cancer and Neurodegenerative Diseases : The development of novel histone deacetylase inhibitors derived from this compound class has implications for treating cancer and neurodegenerative diseases, with certain derivatives showing remarkable in vivo stability and antitumor activity (Thaler et al., 2010).
Propiedades
Número CAS |
591207-53-3 |
|---|---|
Nombre del producto |
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)- |
Fórmula molecular |
C22H25N3O3 |
Peso molecular |
379.46 |
Nombre IUPAC |
(E)-3-(4-(((2-(1H-indol-2-yl)ethyl)(2-hydroxyethyl)amino)methyl)phenyl)-N-hydroxyacrylamide |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-20-15-19-3-1-2-4-21(19)23-20)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ |
Clave InChI |
FGJCGXHQLHHNFO-MDZDMXLPSA-N |
SMILES |
O=C(NO)/C=C/C1=CC=C(CN(CCO)CCC(N2)=CC3=C2C=CC=C3)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LAQ 824; LAQ-824; LAQ824; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)